1-(2-Methoxy-5-nitrophenyl)ethanone
Description
1-(2-Methoxy-5-nitrophenyl)ethanone is an aromatic ketone with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol. Its structure features a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 5-position on the benzene ring, with an acetyl (-COCH₃) substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyes. The nitro and methoxy groups contribute to its electronic and steric properties, influencing reactivity in substitution and coupling reactions .
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6(11)8-5-7(10(12)13)3-4-9(8)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSKSDPCWVAZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-methoxyacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of the nitro group at the desired position on the phenyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts acylation reagents can be employed under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that nitrophenyl derivatives exhibit significant antimicrobial properties. The compound 1-(2-Methoxy-5-nitrophenyl)ethanone has been studied for its efficacy against various bacterial strains, showcasing potential as a lead compound for developing new antibiotics. In vitro studies demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological evaluation .
Anticancer Properties
There is emerging evidence that compounds containing nitro groups can act as cytotoxic agents against cancer cells. This compound has shown promise in preliminary studies targeting specific cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer proliferation .
Materials Science Applications
Organic Photovoltaics
The incorporation of this compound into organic photovoltaic devices has been explored due to its ability to absorb light effectively and contribute to charge transport. Studies have demonstrated that blending this compound with other organic materials can enhance the efficiency of solar cells by improving light absorption and electron mobility .
Polymer Chemistry
In polymer science, this compound can serve as a functional monomer in the synthesis of polymers with tailored properties. Its reactive ketone group allows for copolymerization with various vinyl monomers, leading to materials with enhanced thermal stability and mechanical strength .
Organic Synthesis Applications
Building Block in Organic Synthesis
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as nucleophilic substitution and condensation reactions. This property makes it valuable in the development of pharmaceuticals and agrochemicals .
Synthesis of Heterocycles
The compound has been employed in the synthesis of heterocyclic compounds, which are important in medicinal chemistry due to their biological activity. For instance, its reaction with amines can yield substituted heterocycles that possess significant pharmacological properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Structural and Substituent Variations
The following compounds share structural similarities with 1-(2-Methoxy-5-nitrophenyl)ethanone, differing primarily in substituent type, position, and functional groups:
Key Observations :
- Substituent Effects: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups alter electronic density, affecting reactivity in electrophilic substitution. For example, 1-(2-Chloro-5-nitrophenyl)ethanone is more reactive toward nucleophilic attack than the methoxy analogue .
- Steric Hindrance: Methyl groups (e.g., in 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone) reduce accessibility to the aromatic ring, influencing reaction rates .
- Hydroxy vs. Methoxy: Hydroxy groups (e.g., in 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone) enable hydrogen bonding, increasing solubility in polar solvents compared to methoxy derivatives .
Physical Properties
Trends :
- Melting Points: Nitro derivatives (e.g., 1-(2-Chloro-5-nitrophenyl)ethanone) exhibit higher melting points due to stronger intermolecular interactions .
- Solubility: Hydroxy-containing compounds (e.g., 1-(2-Hydroxy-5-methoxyphenyl)ethanone) show better solubility in polar solvents compared to nitro or chloro analogues .
Biological Activity
Overview
1-(2-Methoxy-5-nitrophenyl)ethanone, with the molecular formula C9H9NO4, is an organic compound notable for its unique structural features, including a methoxy group (-OCH3) and a nitro group (-NO2) on a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the methoxy group can influence the compound's binding affinity to enzymes or receptors, enhancing its biological efficacy.
Biological Activities
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against cancer cells. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways .
- Enzyme Inhibition : This compound has been explored for its potential to inhibit specific enzymes involved in disease processes. The presence of the nitro group suggests that it may act as a Michael acceptor, which could facilitate covalent modifications of target proteins, thereby inhibiting their function .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The nitro group is often associated with antimicrobial activity, making this compound a candidate for further investigation in this area .
Case Studies
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on HeLa cells. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to increased ROS production and activation of caspase pathways.
Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The findings revealed that this compound effectively reduced HDAC activity, suggesting its potential as an epigenetic modulator in cancer therapy.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Hydroxy-5-methoxy-2-nitrophenyl)ethanone | Structure | Moderate anticancer activity |
| 1-(2-Hydroxy-5-methoxyphenyl)ethanone | Structure | Low enzyme inhibition |
| 2-Methoxy-5-nitroacetophenone | Structure | Antimicrobial properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
